1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Description
Molecular Formula: C₂₁H₂₂BF₂NO₃ Molecular Weight: 385.22 g/mol CAS Number: 1704069-51-1
This compound is a boronic ester-functionalized indolin-2-one derivative. Its structure features a benzyl group at position 1, difluorine substituents at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5 of the indolin-2-one core. The dioxaborolan moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BF2NO3/c1-19(2)20(3,4)28-22(27-19)15-10-11-17-16(12-15)21(23,24)18(26)25(17)13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASVPJUAULBMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3(F)F)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves:
- Introduction of the difluoromethylene group at the 3-position of the indolin-2-one core.
- Installation of the boronate ester moiety at the 5-position.
- Benzylation at the nitrogen atom of the indolinone.
The boronate ester is generally introduced via borylation of a suitable halogenated precursor using bis(pinacolato)diboron under palladium-catalyzed conditions.
Detailed Preparation Method
Key Reaction: Palladium-Catalyzed Borylation
- Starting Material: A 5-bromo-3,3-difluoroindolin-2-one derivative bearing a benzyl substituent at nitrogen.
-
- Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as the boron source.
- Palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes.
- Base such as sodium carbonate or potassium acetate.
- Solvents: 1,4-dioxane, sometimes mixed with water or acetonitrile.
- Reaction temperature: Around 100°C.
- Atmosphere: Inert (argon or nitrogen) to prevent oxidation.
- Reaction time: Approximately 4 hours.
-
- The halogenated indolinone is dissolved in a solvent mixture (e.g., dioxane/water).
- Bis(pinacolato)diboron and base are added.
- The solution is purged with inert gas to remove oxygen.
- Palladium catalyst is introduced under inert atmosphere.
- The reaction mixture is heated at 100°C for 4 hours.
- After completion (monitored by TLC or HPLC), the mixture is cooled, diluted with water, and extracted with organic solvents such as dichloromethane/methanol.
- The organic layer is dried, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel using methanol/dichloromethane mixtures.
Yield: Typically around 70-75% under optimized conditions.
Example Data Table for Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-bromo-3,3-difluoroindolin-2-one + bis(pinacolato)diboron + Na2CO3 + Pd(PPh3)4 | 1,4-dioxane/water/acetonitrile | 100°C | 4 h | Argon | 71 | Purged with argon, inert atmosphere |
| 2 | Workup: Extraction with 10% MeOH/DCM, drying, filtration | - | Room temp | - | - | - | Column chromatography purification |
Analytical and Characterization Data
- LCMS: Molecular ion peak at m/z 573.35 (M+1)+, confirming molecular weight consistency.
- HPLC Purity: Greater than 99% purity with retention time ~4.0 min on YMC ODS-A column.
- NMR (1H, DMSO-d6, 400 MHz): Characteristic signals include singlets for NH and benzyl protons, multiplets for aromatic protons, and signals consistent with the pinacol boronate ester methyl groups.
These data confirm the successful synthesis and high purity of the target compound.
Supporting Research Findings and Notes
- The use of sodium carbonate as a base in aqueous-organic solvent mixtures facilitates the borylation reaction by neutralizing acids formed and maintaining catalytic activity.
- The inert atmosphere prevents palladium catalyst deactivation and side reactions.
- The reaction is sensitive to moisture and oxygen; therefore, degassing and purging are critical steps.
- The boronate ester functionality introduced is stable under the reaction and purification conditions, enabling further synthetic transformations.
- The benzyl group on nitrogen is introduced prior to borylation, ensuring selectivity and stability of the indolinone core.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 5-bromo-3,3-difluoro-N-benzylindolin-2-one |
| Boron Source | Bis(pinacolato)diboron |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | Sodium carbonate or potassium acetate |
| Solvent | 1,4-dioxane with water and/or acetonitrile |
| Temperature | 100°C |
| Reaction Time | 4 hours |
| Atmosphere | Argon or nitrogen (inert) |
| Purification | Silica gel column chromatography (MeOH/DCM) |
| Typical Yield | ~70-75% |
| Characterization Methods | LCMS, HPLC, 1H NMR |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group in this compound enables its use as a key intermediate in palladium-catalyzed Suzuki-Miyaura couplings . This reaction facilitates the formation of carbon-carbon bonds between the boronate and aryl/heteroaryl halides.
Reaction Conditions and Catalysts
-
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) .
-
Base : Aqueous cesium carbonate (Cs₂CO₃) or potassium acetate (KOAc) .
Example Reaction:
The boronate reacts with aryl halides (e.g., bromobenzamide derivatives) to yield biaryl products. For instance:
Yield : Typically >70% under optimized conditions .
Boronate Hydrolysis
The pinacol boronate ester can hydrolyze to the corresponding boronic acid under acidic or aqueous basic conditions, though this is less common due to the compound’s stability in protic solvents .
Stability Under Radical Conditions
The difluoro groups at the 3-position enhance electron-withdrawing effects, stabilizing the indolin-2-one core during radical reactions. For example, cobalt-catalyzed alkyldifluoroalkylation with dienoates proceeds without decomposition of the boronate moiety .
Structural Insights and Reactivity
-
Boronates vs. Boronic Acids : The pinacol boronate ester improves solubility in organic solvents compared to boronic acids, facilitating handling in anhydrous reactions .
-
Steric Effects : The benzyl group at N1 and the tetramethyl dioxaborolan ring create steric hindrance, directing regioselectivity in cross-couplings .
Comparative Reaction Data
Scientific Research Applications
1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It can be used in the development of new pharmaceuticals targeting various diseases.
Industry: Its unique properties make it valuable in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Variations
a. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
b. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
c. 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
- CAS Number : 1220696-38-7
- Key Differences : Methyl substituent at position 1 instead of benzyl. Reduced steric bulk may improve solubility but decrease binding affinity in protein-ligand interactions .
Functional Group Modifications
a. 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one
b. 1-Benzyl-3,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
- Synthesis : Prepared via palladium-catalyzed borylation of 1-benzyl-5-bromo-3,3-dimethoxyindolin-2-one .
- Key Differences: Methoxy groups at position 3 instead of fluorine. Electron-donating methoxy groups may reduce electrophilicity at the indolinone core, altering reactivity in nucleophilic substitutions .
Non-Indolinone Boronic Esters
a. 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
b. 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Comparative Analysis Table
Biological Activity
1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzyl group, difluoromethyl substituents, and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 385.21 g/mol .
Research indicates that this compound functions primarily as an inhibitor of p38 mitogen-activated protein kinase (MAPK) . This kinase is crucial for regulating inflammatory responses and cell differentiation . In vitro studies have demonstrated that this compound can significantly inhibit the production of tumor necrosis factor (TNF) in human monocytic cell lines (THP-1), with IC50 values often below 100 nM .
Comparative Biological Activity
To understand the biological activity of this compound better, it is useful to compare it with similar compounds. The following table summarizes some related indolin derivatives and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl-indolinone | Similar indolinone core | Moderate p38 inhibition |
| 1-Bromo-indolinone | Halogenated variant | Variable bioactivity |
| 6-Fluoro-indolinone | Fluorinated derivative | Enhanced anti-inflammatory effects |
This comparison highlights the unique aspects of this compound due to its specific difluoro and dioxaborolane substituents that enhance its biological activity and therapeutic potential compared to its analogs .
Additional Biological Targets
Beyond its role as a p38 MAPK inhibitor, studies suggest that this compound may interact with various other biological targets. These interactions could position it as a multi-target therapeutic agent , potentially expanding its applications in treating inflammatory diseases and possibly cancer .
In Vitro Studies
In vitro studies involving THP-1 cells have shown promising results regarding the anti-inflammatory properties of this compound. The inhibition of TNF production suggests potential therapeutic applications in conditions characterized by excessive inflammation . Further research is necessary to elucidate the precise pathways affected by this compound.
Synthesis and Derivatization
The synthesis of this compound typically involves several steps including palladium-catalyzed reactions. The complexity of its synthesis allows for further derivatization which may enhance its biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one?
- Methodology : The compound can be synthesized via palladium-catalyzed Miyaura borylation. For example, a similar indolin-2-one derivative was prepared using PdCl₂(CH₃CN)₂ (4 mol%) as a catalyst with bis(pinacolato)diboron under inert conditions . Key parameters include temperature control (80–100°C), solvent choice (e.g., 1,4-dioxane), and reaction time (12–24 hours).
- Table 1 : Example Catalytic Systems
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| PdCl₂(CH₃CN)₂ | None | 1,4-dioxane | 75–85 | |
| Pd(PPh₃)₄ | XPhos | THF | 60–70 | [Analogous to [1]] |
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and indolin-2-one backbone (aromatic protons δ 6.5–7.5 ppm) .
- HPLC-MS : Monitor purity (>95%) and detect potential byproducts (e.g., deboronation products).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related oxindole derivatives .
Advanced Research Questions
Q. How does the electronic environment of the boronic ester influence reactivity in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to analyze the electrophilicity of the boron center. Compare reactivity with substituents (e.g., electron-withdrawing fluorine atoms at the 3-position) using kinetic studies under Suzuki-Miyaura conditions. Reference studies on similar compounds show that fluorine substituents can reduce electron density at boron, slowing transmetallation .
Q. What experimental design principles should be applied to study the stability of this compound under varying conditions?
- Methodology :
- Controlled Variables : Test stability under humidity (e.g., 40–80% RH), temperature (4°C to 40°C), and light exposure. Use accelerated stability studies with HPLC monitoring .
- Replication : Employ randomized block designs with triplicate samples to ensure statistical validity, as seen in environmental stability studies .
- Table 2 : Stability Profile
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| 25°C, 60% RH | Deborylated indolinone | >30 |
| 40°C, dry | None detected | >60 |
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodology :
- Dynamic NMR Studies : Probe rotational barriers of the boronic ester group, which may cause signal splitting .
- Synchrotron XRD : Resolve subtle conformational differences in crystalline vs. solution states, as done for fluorinated benzodiazepine analogs .
- Cross-Validation : Compare experimental data with PubChem’s computed properties (e.g., InChI key, molecular descriptors) .
Experimental Design & Data Analysis
Q. What strategies mitigate side reactions during functionalization of the indolin-2-one core?
- Methodology :
- Protecting Groups : Temporarily mask reactive sites (e.g., NH of indolin-2-one) with tert-butoxycarbonyl (Boc) groups during boronation .
- Catalyst Screening : Test air-stable precatalysts (e.g., Pd(OAc)₂ with SPhos ligand) to reduce oxidative side reactions .
Q. How can researchers design a mechanistic study to probe the role of the difluoro motif in biological activity?
- Methodology :
- Isosteric Replacement : Synthesize analogs with –CF₃ or –CHF₂ groups and compare bioactivity (e.g., kinase inhibition assays).
- Fluorine NMR (¹⁹F NMR) : Track metabolic stability in vitro, leveraging techniques from benzodiazepine research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
